molecular formula C32H52O8 B1664281 (17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one CAS No. 141443-40-5

(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Cat. No. B1664281
M. Wt: 564.7 g/mol
InChI Key: JJDUHQRKYHRVNV-QRQFDARDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB023b is an antibiotic that displays antifungal properties.

Scientific Research Applications

Structural Analysis and Synthesis

The compound has been a subject of structural analysis and synthesis in various research contexts. For example, Nguyen et al. (2017) studied a macrocyclic compound obtained through Petrenko–Kritchenko condensation, which involved components similar to the compound . This research highlights the structural complexity and potential for chemical manipulation in these types of compounds (Nguyen et al., 2017).

Model Compounds in Synthetic Chemistry

Wang and Reusch (1983) used a bicyclic model for 17-keto derivatives of triterpenes, exploring side-chain construction concurrent with oxidation, which is relevant to understanding the chemical behavior of complex compounds like the one (Wang & Reusch, 1983).

Rearrangement Reactions

Lounasmaa et al. (1995) investigated the Claisen orthoester rearrangement, a key reaction in organic synthesis, which could be relevant to manipulating compounds similar to the one (Lounasmaa et al., 1995).

Synthesis of Complex Alkaloids

Magnus et al. (2002) detailed the synthesis of complex Kopsia alkaloids, which involves intricate reactions that could be applicable to synthesizing or modifying compounds like the one (Magnus et al., 2002).

Biological Potentials of Secondary Metabolites

Chakraborty and Joy (2019) explored the chemical investigations of secondary metabolites from mollusks, which could provide insights into the bioactive potentials of complex organic compounds (Chakraborty & Joy, 2019).

properties

CAS RN

141443-40-5

Product Name

(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Molecular Formula

C32H52O8

Molecular Weight

564.7 g/mol

IUPAC Name

(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C32H52O8/c1-5-28-31(38)20-26(34)17-14-16-25(33)19-27(35)21-30(37)23(3)29(36)18-13-11-9-7-6-8-10-12-15-22(2)24(4)40-32(28)39/h6-13,15,18,22-31,33-38H,5,14,16-17,19-21H2,1-4H3/b7-6-,10-8-,11-9-,15-12-,18-13-

InChI Key

JJDUHQRKYHRVNV-QRQFDARDSA-N

Isomeric SMILES

CCC1C(CC(CCCC(CC(CC(C(C(/C=C\C=C/C=C\C=C/C=C\C(C(OC1=O)C)C)O)C)O)O)O)O)O

SMILES

CCC1C(CC(CCCC(CC(CC(C(C(C=CC=CC=CC=CC=CC(C(OC1=O)C)C)O)C)O)O)O)O)O

Canonical SMILES

CCC1C(CC(CCCC(CC(CC(C(C(C=CC=CC=CC=CC=CC(C(OC1=O)C)C)O)C)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AB023b;  AB 023b;  AB-023b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 2
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 3
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 4
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 5
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Reactant of Route 6
(17Z,19Z,21Z,23Z,25Z)-3-ethyl-4,6,10,12,14,16-hexahydroxy-15,27,28-trimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

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